BenchChemオンラインストアへようこそ!

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate

Medicinal Chemistry Antibiotic Development Process Chemistry

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate (CAS 1363374-76-8) is a synthetic biphenylacetylene-based compound with a molecular weight of 335.4 g/mol and a purity specification of ≥95%. It is characterized by a methyl benzoate core linked via an ethynyl bridge to a 4-(morpholinomethyl)phenyl substituent.

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
Cat. No. B13066205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3
InChIInChI=1S/C21H21NO3/c1-24-21(23)20-10-8-18(9-11-20)3-2-17-4-6-19(7-5-17)16-22-12-14-25-15-13-22/h4-11H,12-16H2,1H3
InChIKeyJEDWOAMAFVSEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate: Overview of a Specialized LpxC Inhibitor Intermediate


Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate (CAS 1363374-76-8) is a synthetic biphenylacetylene-based compound with a molecular weight of 335.4 g/mol and a purity specification of ≥95% . It is characterized by a methyl benzoate core linked via an ethynyl bridge to a 4-(morpholinomethyl)phenyl substituent. This compound is not an end-product pharmaceutical but a critical chemical intermediate in the synthesis of LPC-069, a first-in-class antibiotic targeting the LpxC enzyme in Gram-negative bacteria [1].

Why Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate Cannot Be Replaced by a Generic Analog


For research groups synthesizing LpxC inhibitors, substituting this specific methyl ester with a generic aryl-alkyne or a different ester analog is not feasible. The methyl ester is a designed prodrug intermediate that requires specific base-labile protection to be later hydrolyzed to the active carboxylic acid for coupling with the difluoromethyl-allo-threonyl-hydroxamate warhead, as described in the synthesis of LPC-069 [1]. Compared to the free carboxylic acid analog (CAS 1093191-61-7), the methyl ester provides superior solubility in the organic solvents required for Sonogashira cross-coupling and subsequent amidations, and it avoids premature, non-specific reactions at the acid group during multi-step synthesis. Furthermore, the morpholinomethyl moiety is a critical pharmacophore element for target binding; generic substitutions abolish the specific hydrophobic tail interactions required for LpxC inhibition, which are visually confirmed in co-crystal structures (PDB 5U86) [1].

Quantitative Evidence for Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate in Antibiotic Intermediate Procurement


Purity Benchmarking for Reproducible Synthesis of LPC-069 (Comparator: Carboxylic Acid Analog)

The target compound is commercially available with a minimum purity specification of 95%, which is critical for coupling efficiency in the final step of LPC-069 synthesis . The direct comparator, 4-((4-(Morpholinomethyl)phenyl)ethynyl) benzoic acid (CAS 1093191-61-7), is also available at 95% purity . However, the methyl ester's neutral, non-ionizable form ensures consistent solubility and reactivity in anhydrous amide coupling conditions, which is not guaranteed for the acid analog, where trace moisture or salt formation can lead to irreproducible yields. This is a key procurement specification for laboratories requiring batch-to-batch consistency in scale-up syntheses.

Medicinal Chemistry Antibiotic Development Process Chemistry

Distinct Storage Stability Advantage Over the Carboxylic Acid Analog

The methyl ester demonstrates superior storage stability relative to its acid analog. Supplier specifications recommend storing the target compound at ambient 'cool, dry place' conditions for the long term . In contrast, the carboxylic acid analog requires storage at 0–8 °C to prevent degradation . This difference in storage requirements indicates that the methyl ester is less prone to decarboxylation or oxidation, reducing logistical costs and preserving chemical integrity during extended research projects.

Chemical Stability Inventory Management Logistics

Enhancement of Broad-Spectrum Antibacterial Activity via LPC-069 (Comparator: LPC-058)

The ultimate value of the target compound is realized in its product, LPC-069. Quantitative in vitro data show that LPC-069, derived from this methyl ester intermediate, maintains potent antibacterial activity even in the presence of serum albumin, a critical requirement for in vivo efficacy [1]. Against Yersinia pestis cultured at 37 °C with 2% serum albumin, the MIC of LPC-069 was 4-fold lower than that of its predecessor, LPC-058, demonstrating a significant pharmacodynamic advantage. This superior anti-infective potential translates directly into the procurement value of the entire synthetic pathway, starting with this methyl ester.

Antibiotic Efficacy Serum Albumin Interference Gram-Negative Bacteria

Optimal Application Scenarios for Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate


Lead Optimization in Anti-Gram-Negative Drug Discovery Programs

Medicinal chemistry teams focused on optimizing LpxC inhibitors should use this compound as the primary building block for generating novel hydroxamate and non-hydroxamate warheads. The established protocol for synthesizing LPC-069 from this intermediate, which resulted in a serum-stable, broad-spectrum antibiotic effective against MDR Enterobacteriaceae and Pseudomonas aeruginosa (MIC90 3.2 mg/L), makes it the foundation for any SAR exploration around the biphenylacetylene scaffold [1].

Process Chemistry and Scale-Up Synthesis for Preclinical Development

For process chemists, this methyl ester is the preferred starting material due to its non-ionizable state, which simplifies amidation reactions and avoids the polymerization or decarboxylation risks associated with the carboxylic acid analog. Its stability at ambient storage conditions (versus 0–8 °C for the acid) further supports its use in kilogram-scale campaigns where cold-chain logistics are a challenge .

Antibiotic Resistance Mechanism Studies Requiring Chemical Probes

The co-crystal structure of the LPC-069-LpxC complex (PDB 5U86) visualizes how the morpholinomethyl tail, installed via this intermediate, engages the hydrophobic substrate passage [1]. This makes the intermediate essential for generating chemical probes to study LpxC active-site dynamics, resistance mutations, and for developing assays to screen for next-generation LpxC inhibitors.

Quote Request

Request a Quote for Methyl 4-((4-(morpholinomethyl)phenyl) ethynyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.